4-Methyl-2-(4-methyl-1h-imidazol-2-yl)pyridine
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Overview
Description
4-Methyl-2-(4-methyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which include 4-methyl-2-(5-methyl-1h-imidazol-2-yl)pyridine, have a broad range of biological activities . They are key components to functional molecules used in a variety of everyday applications .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methyl-1H-imidazol-2-yl)pyridine typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-methyl-1H-imidazol-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce more saturated derivatives .
Scientific Research Applications
4-Methyl-2-(4-methyl-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and pyridine derivatives such as:
- 4-Methylimidazole
- 2-Ethyl-4-methylimidazole
- 1-Methyl-1H-imidazole
Uniqueness
What sets 4-Methyl-2-(4-methyl-1H-imidazol-2-yl)pyridine apart is its unique combination of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-methyl-2-(5-methyl-1H-imidazol-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-3-4-11-9(5-7)10-12-6-8(2)13-10/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMYTRKAHXSEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=C(N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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